1,3,2-Dioxathiolane-4-methanol 2-oxide 1,3,2-Dioxathiolane-4-methanol 2-oxide
Brand Name: Vulcanchem
CAS No.: 13897-37-5
VCID: VC20999248
InChI: InChI=1S/C3H6O4S/c4-1-3-2-6-8(5)7-3/h3-4H,1-2H2
SMILES: C1C(OS(=O)O1)CO
Molecular Formula: C3H6O4S
Molecular Weight: 138.14 g/mol

1,3,2-Dioxathiolane-4-methanol 2-oxide

CAS No.: 13897-37-5

Cat. No.: VC20999248

Molecular Formula: C3H6O4S

Molecular Weight: 138.14 g/mol

* For research use only. Not for human or veterinary use.

1,3,2-Dioxathiolane-4-methanol 2-oxide - 13897-37-5

Specification

CAS No. 13897-37-5
Molecular Formula C3H6O4S
Molecular Weight 138.14 g/mol
IUPAC Name (2-oxo-1,3,2-dioxathiolan-4-yl)methanol
Standard InChI InChI=1S/C3H6O4S/c4-1-3-2-6-8(5)7-3/h3-4H,1-2H2
Standard InChI Key WIPAUXGFNHDOOK-UHFFFAOYSA-N
SMILES C1C(OS(=O)O1)CO
Canonical SMILES C1C(OS(=O)O1)CO

Introduction

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,3,2-Dioxathiolane-4-methanol 2-oxide is essential for its effective utilization in research and industrial applications. The compound is characterized by the following key properties:

Table 1: Physical and Chemical Properties of 1,3,2-Dioxathiolane-4-methanol 2-oxide

PropertyValue
CAS Number13897-37-5
Molecular FormulaC₃H₆O₄S
Molecular Weight138.14 g/mol
AppearanceNot specified in sources
StabilitySensitive to air and moisture
ReactivityEpoxide-like reactivity

The compound possesses a cyclic structure containing a five-membered ring with sulfur and oxygen atoms, giving it unique chemical properties. The epoxide-like reactivity makes it particularly useful as a chemical intermediate in organic synthesis. The presence of the methanol group at the 4-position of the ring further enhances its versatility by providing an additional functional handle for chemical modifications.

From a reactivity standpoint, 1,3,2-Dioxathiolane-4-methanol 2-oxide is known to be sensitive to air and moisture, which affects its stability and storage requirements. This sensitivity is likely due to the reactive nature of the sulfur-oxygen bonds in the ring structure, which can undergo hydrolysis or oxidation under ambient conditions. This characteristic necessitates careful handling procedures and appropriate storage conditions to maintain the compound's integrity for research and industrial applications.

Synthesis Methods

The synthesis of 1,3,2-Dioxathiolane-4-methanol 2-oxide typically involves reactions between sulfur dioxide and appropriate alcohols, such as ethylene glycol derivatives. These synthetic routes require carefully controlled conditions to achieve optimal yields and purity. The synthesis methodologies can be broadly categorized based on the reaction conditions and the specific reagents employed.

One common approach involves the reaction of sulfur dioxide with a suitably functionalized alcohol precursor under controlled temperature and pressure. The reaction proceeds via the formation of intermediate species that subsequently cyclize to form the desired five-membered ring structure. The selection of appropriate catalysts and reaction conditions is crucial for directing the reaction toward the formation of the desired product while minimizing side reactions.

In industrial settings, continuous flow reactors are often employed for the synthesis of 1,3,2-Dioxathiolane-4-methanol 2-oxide and related compounds. This approach offers several advantages over traditional batch reactors, including better control over reaction parameters, improved heat exchange, and enhanced safety profiles. The continuous flow methodology is particularly beneficial for reactions involving potentially hazardous reagents like sulfur dioxide, as it minimizes the amount of reactive material present at any given time.

Recent advancements in synthesis methodologies have focused on optimizing reaction conditions using continuous flow microreaction technology. This approach has demonstrated improved efficiency and safety by addressing heat exchange issues commonly associated with traditional batch reactors. The continuous flow methodology allows for precise control over reaction parameters, leading to consistent product quality and reduced formation of unwanted byproducts.

Applications

In Lithium-Ion Battery Technology

One of the notable aspects of 1,3,2-Dioxathiolane-4-methanol 2-oxide in battery applications is its behavior during charge cycles. The compound undergoes hydrolysis upon heat release during these cycles, which is essential for improving battery efficiency. This controlled degradation process contributes to the formation of a stable solid electrolyte interphase (SEI) layer, which is critical for maintaining battery performance over multiple charge-discharge cycles.

Similar compounds in the same family, such as 1,3,2-Dioxathiolane 2,2-dioxide (DTD), have also been extensively studied for their applications in lithium-ion batteries. DTD in particular has been recognized for its role as an electrolyte additive that can enhance battery performance, stability, and safety . While 1,3,2-Dioxathiolane-4-methanol 2-oxide and DTD differ in their specific chemical structures, they share similar functional groups and reactivity patterns, suggesting that findings related to DTD may provide insights into the potential applications of 1,3,2-Dioxathiolane-4-methanol 2-oxide in battery technology.

In Medicinal Chemistry

The potential applications of 1,3,2-Dioxathiolane-4-methanol 2-oxide in medicinal chemistry stem from its ability to interact with various biomolecules. These interactions suggest possible roles in pharmaceutical development and therapeutic applications. The compound's reactive functional groups allow it to engage in specific molecular interactions with biological targets, potentially modulating their activities.

Research in biochemical contexts has shown that 1,3,2-Dioxathiolane-4-methanol 2-oxide can interact with various biomolecules, opening avenues for its exploration in drug discovery and development. The compound's cyclic structure and functional groups provide opportunities for developing derivatives with enhanced biological activities or improved pharmacokinetic properties.

While specific therapeutic applications of 1,3,2-Dioxathiolane-4-methanol 2-oxide are still being explored, the compound's structural features suggest potential utility in developing agents that target specific biological pathways. The presence of the sulfur-containing ring structure may confer unique biological activities that could be harnessed for therapeutic purposes. Further research is needed to fully elucidate the medicinal chemistry applications of this versatile compound and its derivatives.

In Organic Synthesis

One of the most significant applications of 1,3,2-Dioxathiolane-4-methanol 2-oxide is as an intermediate in organic synthesis. The compound's epoxide-like reactivity makes it valuable for constructing complex organic molecules through various transformation pathways. Its ability to participate in regioselective and stereoselective reactions enhances its utility in synthetic organic chemistry.

The reactivity of 1,3,2-Dioxathiolane-4-methanol 2-oxide is largely dictated by the strain in its five-membered ring and the electronic properties of the sulfur-oxygen bonds. These structural features make it susceptible to nucleophilic attack at specific positions, leading to ring-opening reactions that can be harnessed for the construction of more complex molecular architectures. The presence of the methanol group at the 4-position provides an additional handle for functionalization, further expanding the synthetic possibilities.

Related compounds, such as DTD, have been utilized as hydroxylation reagents in organic chemistry . This suggests that 1,3,2-Dioxathiolane-4-methanol 2-oxide may also find applications in oxidation reactions, particularly in contexts where selective functionalization is required. The compound's ability to transfer oxygen atoms to suitable substrates could be exploited for the synthesis of alcohols, diols, and other oxygen-containing functional groups.

Recent Research Findings

Recent research on 1,3,2-Dioxathiolane-4-methanol 2-oxide and related compounds has focused on optimizing synthesis methods and exploring new applications. One notable area of investigation has been the development of continuous flow synthesis techniques for related compounds like 1,3,2-Dioxathiolane 2,2-dioxide (DTD) . These advances in synthetic methodology have potential implications for the production of 1,3,2-Dioxathiolane-4-methanol 2-oxide as well.

Studies have demonstrated that continuous flow microreaction technology can address several challenges associated with the traditional batch synthesis of organosulfur compounds. This approach improves efficiency and safety by reducing heat exchange issues that commonly arise in batch reactors. The continuous flow methodology allows for better control over reaction parameters, resulting in higher yields and improved product purity.

In the context of battery technology, research has shown that compounds like DTD can play a significant role as electrolyte additives in lithium-ion batteries, enhancing performance, stability, and safety . Given the structural similarities between DTD and 1,3,2-Dioxathiolane-4-methanol 2-oxide, these findings suggest potential applications of the latter in advanced battery systems.

Table 2: Recent Research Advances in Synthesis and Applications

Research AreaKey FindingsPotential Impact
Synthesis MethodologyOptimization using continuous flow microreaction technologyImproved efficiency and safety in production
Battery TechnologyRelated compounds shown to enhance battery performancePotential applications in next-generation energy storage
Medicinal ChemistryInteractions with various biomolecules identifiedPossible development of new therapeutic agents

The continued exploration of 1,3,2-Dioxathiolane-4-methanol 2-oxide and related compounds highlights their versatility and potential for addressing challenges in various fields. As research progresses, new applications and improved methodologies are likely to emerge, further expanding the utility of these interesting organosulfur compounds.

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